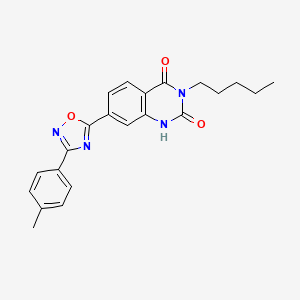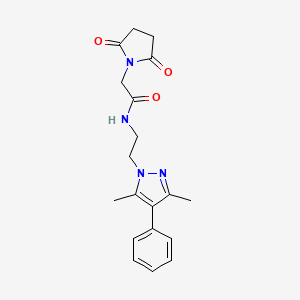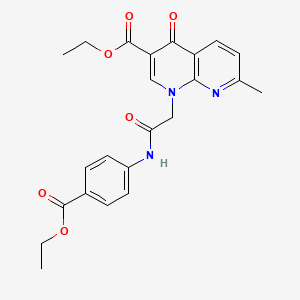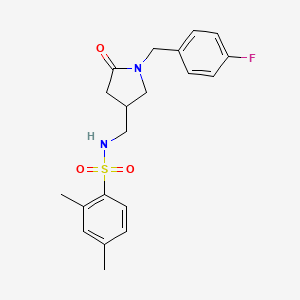![molecular formula C24H24ClFN2O B2383710 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 338771-73-6](/img/structure/B2383710.png)
2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol (2-CPF-PE) is a novel small molecule that has been studied for its potential therapeutic applications. It is a member of the piperazine family of compounds, which are known for their ability to interact with biological targets and modulate biological activities. 2-CPF-PE has been studied for its ability to modulate the activities of several key enzymes, receptors, and other proteins that are involved in a variety of physiological processes.
Applications De Recherche Scientifique
2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol has been studied for its potential therapeutic applications. It has been studied for its ability to modulate the activity of several key enzymes, receptors, and other proteins that are involved in a variety of physiological processes. Specifically, this compound has been investigated for its potential to modulate the activity of the serotonin transporter, which is involved in the regulation of mood and anxiety. Additionally, this compound has been studied for its ability to modulate the activity of several enzymes involved in the metabolism of glucose, including glucokinase, glycogen phosphorylase, and hexokinase.
Mécanisme D'action
2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol has been shown to interact with several key enzymes, receptors, and other proteins involved in various physiological processes. Specifically, it has been demonstrated to interact with the serotonin transporter, which is involved in the regulation of mood and anxiety. Additionally, this compound has been shown to interact with several enzymes involved in the metabolism of glucose, including glucokinase, glycogen phosphorylase, and hexokinase. By interacting with these enzymes and proteins, this compound can modulate their activity, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of several key enzymes, receptors, and other proteins involved in a variety of physiological processes. Specifically, it has been demonstrated to modulate the activity of the serotonin transporter, resulting in a decrease in anxiety and an improvement in mood. Additionally, this compound has been shown to modulate the activity of several enzymes involved in the metabolism of glucose, resulting in an improvement in insulin sensitivity and glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol in laboratory experiments include its high yield when synthesized and its ability to interact with several key enzymes, receptors, and other proteins involved in a variety of physiological processes. However, there are some limitations to using this compound in laboratory experiments. These include the potential for toxicity due to its interaction with certain enzymes and proteins, as well as the potential for drug-drug interactions due to its ability to modulate the activity of several enzymes and proteins.
Orientations Futures
There are several potential future directions for the study of 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol. These include further investigation into its potential therapeutic applications, as well as its potential to modulate the activity of several key enzymes, receptors, and other proteins involved in various physiological processes. Additionally, further research into the potential toxicity and drug-drug interactions of this compound is warranted. Other potential future directions include the development of new synthesis methods for this compound and the exploration of new ways to modulate the activity of enzymes and proteins with this compound.
Méthodes De Synthèse
2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-chloro-4-fluorophenyl piperazine with 1-phenylethanol using a palladium-catalyzed Suzuki reaction. This reaction results in a high yield of the desired product, this compound.
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)-1-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN2O/c25-21-7-4-8-23(17-21)28-15-13-27(14-16-28)18-24(29,19-5-2-1-3-6-19)20-9-11-22(26)12-10-20/h1-12,17,29H,13-16,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXVNUMUFFAXIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B2383632.png)
![4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2383633.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2383634.png)




![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)
![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)